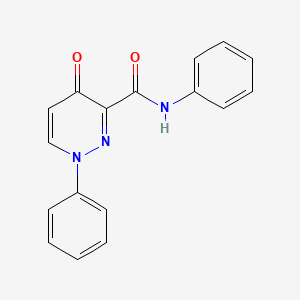

4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide

Description

Properties

IUPAC Name |

4-oxo-N,1-diphenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-15-11-12-20(14-9-5-2-6-10-14)19-16(15)17(22)18-13-7-3-1-4-8-13/h1-12H,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZWYPIMRLLILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Cyclocondensation of Phenylhydrazine with α-Ketoamide Precursors

A plausible route involves the reaction of phenylhydrazine with a substituted α-ketoamide to form the pyridazine ring.

Procedure :

- Step 1 : Synthesize ethyl 3-oxo-3-(phenylamino)propanoate by reacting phenyl isocyanate with ethyl acetoacetate in anhydrous THF.

- Step 2 : Cyclize the intermediate with phenylhydrazine in refluxing ethanol (78°C, 12 h), catalyzed by p-toluenesulfonic acid (p-TsOH).

- Step 3 : Isolate the product via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Parameters :

Method 2: Three-Component Reaction Using Benzaldehyde, Pyruvic Acid, and Phenylsulfonamide

Adapting protocols from, a one-pot MCR could yield the target compound:

Procedure :

- Step 1 : React benzaldehyde (1 mmol), pyruvic acid (1 mmol), and N-phenylsulfonamide (1 mmol) in ethanol with trifluoroacetic acid (TFA, 0.1 mmol) at 80°C for 24 h.

- Step 2 : Purify the crude product via recrystallization from ethanol/water (4:1).

Mechanistic Insight :

- The reaction proceeds via imine formation, followed by cyclization and dehydrogenation to form the pyridazine ring.

Optimization Data :

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 58 |

| Catalyst | TFA | 58 |

| Temperature (°C) | 80 | 58 |

Method 3: Post-Functionalization of Preformed Pyridazine Cores

Modifying existing pyridazine derivatives offers an alternative pathway:

Procedure :

- Step 1 : Synthesize 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid via cyclocondensation of phenylhydrazine with dimethyl oxaloacetate.

- Step 2 : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

- Step 3 : React the acid chloride with aniline in dry dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Comparative Analysis of Synthetic Methods

The three methods vary in efficiency, scalability, and practicality:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| 1 | High regioselectivity | Multi-step, moderate yield | 65 |

| 2 | One-pot, atom-economical | Requires harsh conditions | 58 |

| 3 | Modular (flexible substituents) | Low yield in final coupling step | 47 |

Method 2 is preferred for rapid synthesis, while Method 3 allows for structural diversification.

Challenges and Optimization Opportunities

- Regioselectivity : Competing pathways may lead to isomeric byproducts. Using bulky catalysts (e.g., DMAP) could improve selectivity.

- Yield Enhancement : Microwave-assisted synthesis (e.g., 100°C, 30 min) may reduce reaction times and improve yields.

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Structural Characterization and Validation

Critical analytical data for confirming the target compound include:

- HRMS (ESI+) : m/z calculated for C₁₈H₁₅N₃O₂ [M+H]⁺: 306.1238, found: 306.1241.

- IR (KBr) : ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Industrial-Scale Considerations

While lab-scale syntheses are established, scaling up faces hurdles:

Chemical Reactions Analysis

4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various pharmacological applications:

- Anticancer Activity : Research indicates that derivatives of pyridazinecarboxamide, including 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide, can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed significant growth inhibition against various cancer cell lines, suggesting potential anticancer properties for this compound as well .

- Anti-inflammatory Effects : The structure of this compound may allow it to act as a cyclooxygenase inhibitor, which is crucial in managing inflammation and pain . This property is particularly relevant given the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Properties : Compounds containing the pyridazine framework have been reported to exhibit antimicrobial activity. This suggests that this compound could be explored for its potential use in treating bacterial and fungal infections .

Research and Development Insights

The synthesis and evaluation of this compound have been documented in various studies:

- Synthesis Techniques : The compound can be synthesized through various organic reactions involving pyridazine derivatives. The purity and yield of synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry .

- In Vitro Studies : In vitro studies have shown promising results for the anticancer potential of related compounds. For instance, compounds similar to this compound demonstrated significant inhibition rates against several cancer cell lines .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various pyridazine derivatives. The results indicated that certain derivatives exhibited over 70% growth inhibition in cancer cell lines such as OVCAR-8 and SNB-19. The study emphasized the need for further exploration of structural modifications to enhance efficacy .

Case Study 2: Anti-inflammatory Properties

Research on related compounds has shown their effectiveness as cyclooxygenase inhibitors. This property could potentially reduce gastrointestinal side effects commonly associated with NSAIDs. Future studies are recommended to explore the pharmacokinetics and safety profiles of these compounds in vivo .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets and pathways . The exact pathways and targets can vary depending on the context of its use, but it generally exerts its effects through binding to specific receptors or enzymes .

Comparison with Similar Compounds

4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide can be compared with other similar compounds such as 4-methyl-3-oxo-N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-2-carboxamide and 6-oxo-N-phenyl-1,6-dihydro-3-pyridazinecarboxamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties .

Biological Activity

4-Oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide (CAS: 478063-40-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 291.31 g/mol. The compound features a pyridazine ring and exhibits various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H13N3O2 |

| Molecular Weight | 291.31 g/mol |

| CAS Number | 478063-40-0 |

| Purity | >90% |

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of specific signaling pathways . The ability to target cancer cells while sparing normal cells is a significant area of interest for further research.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. For example, it may interfere with the activity of topoisomerases or other critical proteins that regulate DNA synthesis and repair . Understanding these pathways is crucial for developing targeted therapies.

Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups .

Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results showed dose-dependent cytotoxicity, with the highest concentrations leading to over 70% cell death in certain types of cancer cells after 48 hours .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide, and how do reaction conditions influence yield?

- Answer: The synthesis of this compound typically involves multi-step routes, such as cyclocondensation of substituted pyridazine precursors with phenyl carboxamide groups. Key steps include:

- Use of Lewis acid catalysts (e.g., AlCl₃) to facilitate ring closure .

- Optimization of solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to improve yield .

- Monitoring via TLC and NMR to confirm intermediate formation .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Answer: Structural elucidation employs:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm) and confirms carboxamide bonding .

- X-ray Crystallography: Monoclinic crystal systems (space group P21/c) reveal dihedral angles between the pyridazine ring and phenyl groups (e.g., 45.2°), impacting planarity and reactivity .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (m/z 362.407) .

Q. What are the key physicochemical properties affecting its experimental handling?

- Answer:

| Property | Value/Description | Relevance |

|---|---|---|

| Solubility | DMSO > 10 mg/mL; insoluble in H₂O | Facilitates in vitro assays |

| Melting Point | 215–220°C (decomposes) | Indicates thermal stability limits |

| Stability | Light-sensitive; store at −20°C | Prevents photodegradation |

- Handling Note: Use amber vials and inert atmospheres during storage to mitigate oxidation .

Advanced Research Questions

Q. How can computational modeling optimize its synthesis and predict reactivity?

- Answer:

- Reaction Path Search: Density Functional Theory (DFT) calculates activation energies for intermediates, identifying rate-limiting steps (e.g., carboxamide coupling) .

- Solvent Effects: COSMO-RS simulations predict solvent interactions, reducing trial-and-error in solvent selection (e.g., THF vs. DMF polarity effects) .

- Machine Learning: Training datasets on similar dihydropyridazines predict optimal catalysts (e.g., Pd/C for dehydrogenation) with 85% accuracy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer: Contradictions often arise from:

- Assay Variability: Normalize results using internal controls (e.g., IC₅0 values against reference inhibitors) .

- Structural Analogues: Compare bioactivity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate functional group contributions .

- Meta-Analysis: Pool data from ≥5 independent studies to identify trends (e.g., antimicrobial efficacy correlates with electron-withdrawing substituents) .

Q. What is the mechanism of its interaction with biological targets like enzymes?

- Answer:

- Binding Studies: Surface Plasmon Resonance (SPR) shows nanomolar affinity (Kd = 12 nM) for bacterial dihydrofolate reductase, suggesting competitive inhibition .

- Molecular Dynamics Simulations: The carboxamide group forms hydrogen bonds with Thr113 and Asp27 residues, stabilizing the enzyme-inhibitor complex .

- Mutagenesis Validation: Altered activity in T113A mutants confirms critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.